4-Chlorothieno[3,2-d]pyrimidine
Overview
Description
4-Chlorothieno[3,2-d]pyrimidine is a heterocyclic compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The core structure consists of a thieno[3,2-d]pyrimidine ring with a chlorine atom at the 4-position, which is a reactive site for further chemical modifications .
Synthesis Analysis
The synthesis of 4-chlorothieno[3,2-d]pyrimidine and its derivatives has been explored through different methodologies. One approach involves the reaction of 3-aminothiophene-2-carboxylate with phosphorus oxychloride, leading to chlorination and the formation of the desired chlorothienopyrimidine . Another method utilizes a Gewald reaction followed by pyrimidone formation, bromination, and chlorination, providing a scalable synthesis route . Additionally, AlCl3-induced (hetero)arylation of thienopyrimidine rings has been reported as a direct and efficient method to synthesize 4-substituted thieno[2,3-d]pyrimidines .
Molecular Structure Analysis
The molecular structure of 4-chlorothieno[3,2-d]pyrimidine derivatives has been established through various techniques, including single-crystal X-ray diffraction. This has allowed for the unambiguous determination of the molecular geometry and confirmation of the substitution patterns on the thienopyrimidine core .
Chemical Reactions Analysis
4-Chlorothieno[3,2-d]pyrimidine serves as a versatile intermediate for further chemical transformations. Nucleophilic substitution reactions have been employed to replace the chlorine atom with various groups, such as alkynes, ethers, and amines, leading to a diverse array of thienopyrimidine derivatives . These reactions are often facilitated by catalysts like Pd/C-CuI-PPh3, which promote selective C-C bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chlorothieno[3,2-d]pyrimidine derivatives are influenced by the substituents attached to the thienopyrimidine ring. Density functional theory (DFT) calculations, Hirshfeld surface analysis, and molecular docking studies have been used to predict and analyze the electronic properties, intermolecular interactions, and potential biological activities of these compounds . For instance, certain derivatives have shown promising anticancer activity against various human cancer cell lines, highlighting the importance of understanding these properties for drug design .
Scientific Research Applications
Anti-Inflammatory Agents
- Field : Medicinal Chemistry
- Application : Thienopyrimidines, including 4-Chlorothieno[3,2-d]pyrimidine, have been studied for their anti-inflammatory effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
- Methods : Synthesis and anti-inflammatory activities of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs have been reported . Western blotting and reverse transcription-polymerase chain reaction (RT-PCR) examinations were performed to study the influence of the synthesized compounds .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Mycobacterium Tuberculosis bd Oxidase Inhibitors
- Field : Medicinal Chemistry
- Application : Thieno[3,2-d]pyrimidin-4-amines, a class of compounds that includes 4-Chlorothieno[3,2-d]pyrimidine, have been found to inhibit Mycobacterium tuberculosis bd oxidase .
- Methods : The structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv and Mycobacterium tuberculosis clinical isolate N0145 was studied in an established ATP depletion assay with or without the cytochrome bcc: aa3 (QcrB) inhibitor Q203 .
- Results : All compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 only .
Antimicrobial and Antifungal Agents
- Field : Medicinal Chemistry
- Application : The thienopyrimidine scaffold is frequently used in medicinal chemistry, e.g., in antimicrobial or antifungal agents .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Treatment of Viral Infections
- Field : Medicinal Chemistry
- Application : Thienopyrimidines have been used for the treatment of viral infections .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Treatment of Bone Diseases
- Field : Medicinal Chemistry
- Application : Thienopyrimidines have been used for the treatment of bone diseases including osteoporosis .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Anticancer Agents
- Field : Medicinal Chemistry
- Application : Thienopyrimidines have been used as anticancer agents .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Parkinson’s Disease Treatment
- Field : Medicinal Chemistry
- Application : Thienopyrimidines have been used as adenosine A2A receptor antagonists for Parkinson’s disease .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Anti-HIV Agents
- Field : Medicinal Chemistry
- Application : Thienopyrimidines have been used as anti-HIV agents .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Immunosuppressive Agents
properties
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTODSLDHCDLDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370968 | |
Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothieno[3,2-d]pyrimidine | |
CAS RN |
16269-66-2 | |
Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorothieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.